molecular formula C4H4O5Zn B1584588 Zinc malate CAS No. 2847-05-4

Zinc malate

Cat. No.: B1584588
CAS No.: 2847-05-4
M. Wt: 197.5 g/mol
InChI Key: YMTJAFLYBRWKTF-UHFFFAOYSA-L
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Description

Zinc malate is a coordination compound formed by the combination of zinc ions and malic acid. Zinc, a transition metal, is essential for various biological processes, while malic acid is an organic compound that plays a crucial role in the citric acid cycle. This compound is known for its potential health benefits, including its role in enzyme function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc malate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc sulfate, with malic acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding malic acid under controlled pH conditions. The mixture is stirred and heated to facilitate the formation of this compound, which can then be isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where zinc salts and malic acid are combined under optimized conditions to ensure high yield and purity. The product is then subjected to purification steps, such as crystallization and drying, to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Zinc malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Zinc malate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other zinc compounds and as a catalyst in various chemical reactions.

    Biology: Studied for its role in enzyme function and cellular metabolism. It is also used in studies related to zinc transport and homeostasis in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its role in immune function, wound healing, and as a dietary supplement to address zinc deficiency.

    Industry: Used in the production of zinc-based materials and as an additive in food supplements for its nutritional benefits .

Mechanism of Action

Zinc malate exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Zinc gluconate: Another zinc compound used as a dietary supplement.

    Zinc sulfate: Commonly used in agriculture and medicine.

    Zinc acetate: Used in lozenges for treating the common cold.

Comparison:

This compound stands out due to its unique combination of zinc and malic acid, offering potential benefits in both health and industrial applications.

Properties

IUPAC Name

zinc;2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.Zn/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTJAFLYBRWKTF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951156
Record name Zinc 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2847-05-4
Record name Zinc malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0U6DM996
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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